molecular formula C26H26N2O5 B560322 ML334 CAS No. 1432500-66-7

ML334

Cat. No.: B560322
CAS No.: 1432500-66-7
M. Wt: 446.503
InChI Key: LNENLABLFGGAFF-BHIFYINESA-N
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Description

ML334, also known as LH601A, is a potent activator of nuclear factor erythroid 2-related factor 2 (NRF2). It functions by inhibiting the interaction between Kelch-like ECH-associated protein 1 (Keap1) and NRF2. This inhibition leads to the activation of NRF2, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .

Scientific Research Applications

ML334 has a wide range of scientific research applications, including:

Mechanism of Action

ML334, also known as LH601A, is a potent, cell-permeable activator of NRF2 . This compound has been studied for its interaction with its targets, its mode of action, the biochemical pathways it affects, its pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the Keap1-NRF2 protein-protein interaction . NRF2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .

Mode of Action

This compound acts as a direct, non-covalent inhibitor of the Keap1-NRF2 protein-protein interaction . It binds to the Keap1 Kelch domain with a Kd of 1 μM . This binding disrupts the interaction between NRF2 and Keap1, leading to the dissociation of NRF2 from Keap1 in the cytosol .

Biochemical Pathways

The disruption of the Keap1-NRF2 interaction by this compound leads to the stimulation of NRF2 expression and nuclear translocation . This results in the induction of antioxidant response elements (ARE) activity . The activation of ARE can lead to the expression of various cytoprotective genes, providing protection against oxidative stress .

Result of Action

The activation of NRF2 by this compound leads to an increase in the expression of various antioxidant genes . This includes genes such as NQO1 and TRX1, whose mRNA levels increase between 2- and 3-fold upon treatment with this compound . Additionally, this compound treatment enhances HO-1 protein expression . These changes at the molecular level can lead to increased cellular defense against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML334 is synthesized through a multi-step process involving the formation of a tetrahydroisoquinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

ML334 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

ML334 is unique among NRF2 activators due to its non-covalent inhibition of the Keap1-NRF2 interaction. Similar compounds include:

This compound’s distinct mechanism of non-covalent inhibition makes it a valuable tool for studying the Keap1-NRF2 pathway and its potential therapeutic applications .

Properties

IUPAC Name

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNENLABLFGGAFF-BHIFYINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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